2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid
Description
Chemical Structure and Properties 2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid (CAS: 108787-91-3) is a Boc-protected amino acid derivative with a hexanoic acid backbone. Its structure features:
- A tert-butoxycarbonyl (Boc) group at the α-amino position.
- Two methyl substituents at the 5-position of the hexanoic acid chain.
- A carboxylic acid terminus.
Molecular Formula: C₁₁H₂₁NO₄ (inferred from structural analysis) . Key Applications: This compound is utilized in peptide synthesis and medicinal chemistry as a building block, particularly for introducing sterically hindered, lipophilic residues .
Properties
IUPAC Name |
5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLQLFNXPXFYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under different temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, trifluoroacetic acid, and hydrochloric acid . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized products .
Scientific Research Applications
2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid primarily involves the protection of amino groups. The Boc group is added to the amino group, rendering it inactive and preventing unwanted reactions during synthesis . The Boc group can be selectively removed under acidic conditions, allowing the amino group to participate in subsequent reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants: Difluoro vs. Dimethyl Derivatives
(a) 2-{[(tert-Butoxy)carbonyl]amino}-5,5-difluorohexanoic acid
- Molecular Formula: C₁₁H₁₉F₂NO₄ .
- Key Differences: Fluorine atoms at the 5-position instead of methyl groups. Higher electronegativity and polarity compared to the dimethyl analog.
- Applications : Enhanced metabolic stability in drug candidates due to fluorine’s electron-withdrawing effects .
(b) (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid
- Molecular Formula : C₁₂H₂₁N₂O₅ .
- Key Differences: A dimethylamino-oxo group at the 5-position. Increased hydrogen-bond acceptor capacity due to the carbonyl and tertiary amine. Lower lipophilicity compared to the dimethyl variant.
- Applications : Used in synthesizing peptide mimics with modified solubility profiles .
Backbone-Modified Analogs
(a) 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid
- Molecular Formula: C₁₂H₁₅NO₅ .
- Key Differences: Aromatic benzoic acid backbone with a hydroxyl group at the 5-position. Rigid planar structure vs. the flexible hexanoic acid chain. Higher melting point (150–151°C) due to crystallinity .
- Applications : Intermediate in heterocyclic drug synthesis .
(b) 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Physical and Chemical Properties Comparison
| Compound Name | Molecular Formula | CAS RN | Molecular Weight | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| 2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid | C₁₁H₂₁NO₄ | 108787-91-3 | 243.29 | Not reported | High lipophilicity, steric bulk |
| 2-{[(tert-Butoxy)carbonyl]amino}-5,5-difluorohexanoic acid | C₁₁H₁₉F₂NO₄ | 72993581 | 275.27 | Not reported | Enhanced polarity, metabolic stability |
| 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | C₁₂H₁₅NO₅ | 232595-59-4 | 253.25 | 150–151 | Aromatic backbone, crystallinity |
| 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid | C₈H₉F₂NO₂ | 1363381-11-6 | 201.16 | Not reported | Conformational rigidity |
Supplier and Commercial Availability
- This compound: Available from specialized suppliers like PharmaBlock (PBLJ7995) and others .
- 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid: Sold by Kanto Reagents at premium prices (JPY 35,100/g) .
Biological Activity
2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid, commonly referred to as Boc-DMHA, is a compound with the molecular formula C12H24N2O4 and a molecular weight of approximately 260.34 g/mol. It features a tert-butoxycarbonyl (Boc) group attached to an amino group and a branched hexanoic acid backbone, which contributes to its unique chemical properties and potential biological activities.
Chemical Structure
The structure of Boc-DMHA is characterized by:
- Boc Group: A protecting group that stabilizes the amino functionality.
- Hexanoic Acid Backbone: A branched structure that may influence its reactivity and biological interactions.
Potential Applications
-
Pharmaceutical Development:
- Used in the synthesis of peptide-based drugs.
- May serve as a building block for more complex molecules.
-
Organic Synthesis:
- Acts as a protecting group in various organic reactions.
- Facilitates selective reactions by preventing unwanted side reactions.
-
Biochemical Research:
- Useful in studying enzyme mechanisms and protein interactions due to its ability to stabilize certain functional groups.
Comparative Analysis with Similar Compounds
The following table compares Boc-DMHA with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[(tert-Butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | Shorter carbon chain; potential for different reactivity |
| 2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid | C12H25NO4 | Different branching pattern; varied biological activity |
| (S)-2-{[(tert-Butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid | C12H23N1O5 | Contains a methoxy group; may exhibit distinct pharmacological properties |
The mechanism of action for this compound primarily involves the protection of amino groups through the Boc moiety. This allows for selective reactivity in chemical synthesis:
- Protection/Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), allowing for the regeneration of the amino function.
- Reactivity with Biomolecules: The compound's structure may allow it to interact with various biomolecules, potentially influencing biological pathways.
Case Studies and Research Findings
While direct case studies specifically focusing on Boc-DMHA are scarce, research on related compounds provides valuable insights:
-
Antibacterial Activity Studies:
- Research has shown that certain Boc-protected amino acids possess antibacterial properties against various strains of bacteria, suggesting a potential application for Boc-DMHA in antimicrobial formulations .
-
Peptide Synthesis Applications:
- The use of Boc-protected amino acids in peptide synthesis has been extensively documented, highlighting their role in facilitating the formation of peptide bonds while preventing premature reactions .
-
Enzyme Mechanism Investigations:
- Studies involving similar compounds have demonstrated their utility in probing enzyme mechanisms, particularly where protection of functional groups is critical .
Q & A
Basic: What are the common synthetic routes for 2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with tert-butoxycarbonyl (Boc)-protected intermediates. A general approach includes:
- Step 1: Protection of the amine group using Boc-anhydride under basic conditions (e.g., DMAP or TEA in THF) to form the Boc-protected intermediate.
- Step 2: Alkylation or carboxylation reactions to introduce the 5,5-dimethylhexanoic acid backbone. For example, coupling with pre-synthesized 5,5-dimethylhexanoic acid derivatives via EDCI/HOBt-mediated amidation .
- Step 3: Deprotection under acidic conditions (e.g., HCl/dioxane or TFA) to yield the final compound.
Key challenges include optimizing reaction yields at each step, particularly in sterically hindered environments due to the dimethyl groups. Characterization via H/C NMR and LC-MS is critical for verifying intermediate purity .
Basic: How to confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
Structural validation requires a combination of techniques:
- NMR Spectroscopy:
- H NMR: Identify the tert-butyl group (singlet at ~1.4 ppm) and the amide proton (broad peak at ~5-6 ppm). The dimethylhexanoic acid backbone shows distinct methylene/methyl splitting patterns.
- C NMR: Confirm the Boc carbonyl (~155 ppm) and carboxylic acid (~175 ppm) groups.
- Mass Spectrometry (LC-MS/HRMS): Verify the molecular ion peak (e.g., [M+H] at m/z 274.2 for CHNO) and fragmentation patterns.
- IR Spectroscopy: Detect the amide N-H stretch (~3300 cm) and carboxylic acid O-H stretch (~2500-3000 cm).
Cross-referencing with literature data and computational predictions (e.g., ChemDraw simulations) ensures accuracy .
Basic: What are the stability considerations under different storage conditions?
Methodological Answer:
Stability is influenced by:
- Temperature: Store at -20°C in inert atmospheres (argon/nitrogen) to prevent Boc-group hydrolysis. Room-temperature storage in dry environments is acceptable for short-term use.
- pH Sensitivity: The compound degrades in strongly acidic/basic conditions. Buffered solutions (pH 6-8) are recommended for biological assays.
- Light Exposure: Protect from UV light to avoid radical-mediated decomposition. Use amber vials for long-term storage.
Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC monitoring can predict shelf-life .
Advanced: How to design experiments to assess the compound's environmental fate and degradation products?
Methodological Answer:
Adopt a tiered approach inspired by environmental chemistry frameworks:
- Phase 1 (Lab-Scale):
- Hydrolysis Studies: Expose the compound to aqueous solutions at varying pH (3-10) and temperatures (25-50°C). Monitor degradation via LC-MS to identify products like tert-butanol and dimethylhexanoic acid derivatives.
- Photolysis: Use UV/visible light sources to simulate sunlight exposure. Analyze photoproducts using high-resolution mass spectrometry.
- Phase 2 (Ecosystem Modeling):
- Apply fugacity models to predict partitioning into soil, water, and air. Use logP (measured via shake-flask method) and Henry’s Law constants for inputs.
- Assess biodegradation using OECD 301D (Closed Bottle Test) to estimate microbial breakdown rates .
Advanced: What strategies resolve contradictions in reaction yields from varying synthetic protocols?
Methodological Answer:
Address discrepancies through systematic analysis:
- Controlled Replication: Repeat reactions under identical conditions (solvent purity, catalyst batch, temperature control) to isolate variables.
- Kinetic Profiling: Use in-situ FTIR or reaction calorimetry to track intermediate formation and identify rate-limiting steps.
- DoE (Design of Experiments): Apply factorial designs to optimize parameters (e.g., solvent polarity, base strength). For example, a 2 factorial design evaluating THF vs. DMF, TEA vs. DIPEA, and reaction times.
- Computational Modeling: Use DFT calculations (Gaussian, ORCA) to compare energy barriers for competing pathways, such as Boc-deprotection vs. side reactions .
Advanced: How to evaluate the compound's interaction with biological targets using computational and experimental methods?
Methodological Answer:
Combine in silico and in vitro approaches:
- Molecular Docking (AutoDock/Vina): Screen against target proteins (e.g., enzymes or receptors) to predict binding affinities. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the tert-butyl moiety.
- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (k/k) using immobilized targets.
- Cellular Assays: Test cytotoxicity (MTT assay) and target modulation (e.g., ELISA for downstream biomarkers) in relevant cell lines.
- Metabolic Stability: Use liver microsomes to assess CYP450-mediated metabolism, identifying major metabolites via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
